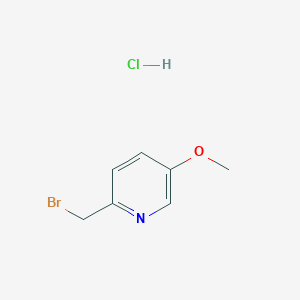
1H-吲哚-5-腈, 1-(2-氨基乙基)-
描述
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
科学研究应用
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- has a wide range of scientific research applications:
Biology: The compound is used in the study of biological processes and pathways involving indole derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds have been found to exhibit a broad spectrum of biological activities, indicating their involvement in numerous biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they have significant molecular and cellular effects .
生化分析
Biochemical Properties
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- involves its interactions with various biomolecules, including enzymes and receptors. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate access . Additionally, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may activate specific receptors, triggering downstream signaling cascades that result in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo chemical degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may result in adaptive cellular responses, such as changes in gene expression and protein levels, which can influence the compound’s overall efficacy and safety.
Dosage Effects in Animal Models
The effects of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may induce toxic or adverse effects, including organ damage and altered physiological functions. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to their biological activity . Additionally, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways.
Transport and Distribution
The transport and distribution of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . For instance, indole derivatives may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which can influence their intracellular concentrations and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives may localize to the nucleus, where they can interact with DNA and transcription factors to regulate gene expression. Alternatively, they may accumulate in the mitochondria, affecting cellular energy production and metabolism.
准备方法
The synthesis of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- can be achieved through several synthetic routes. One common method involves the reaction of indole-5-carbonitrile with 2-bromoethylamine under basic conditions to yield the desired product. The reaction typically takes place in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 5-bromoindole derivatives .
相似化合物的比较
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of bioactive compounds and as a precursor for various pharmaceuticals.
1H-Indole-2-carboxylic acid: Utilized in the development of anti-inflammatory and anticancer agents.
1H-Indole-5-carboxylic acid: Employed in the synthesis of dyes and pigments.
The uniqueness of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other indole derivatives .
Conclusion
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new therapeutic agents.
属性
IUPAC Name |
1-(2-aminoethyl)indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDLHZLCDPEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


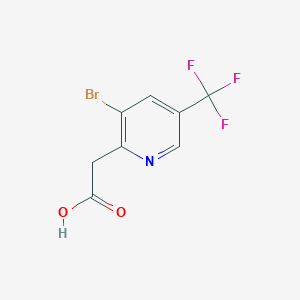
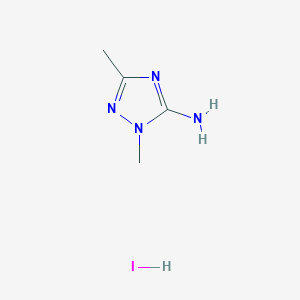
![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)

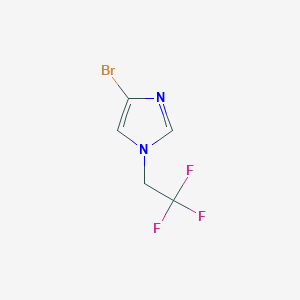

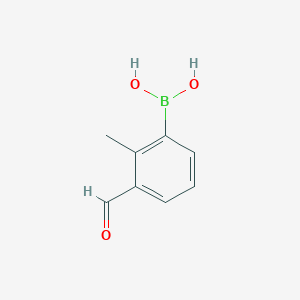
![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
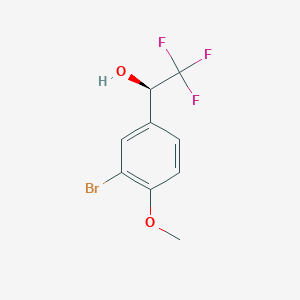
![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)
